N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide
Description
N-(4-(N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a structurally complex small molecule characterized by a benzo[b][1,4]oxazepine core fused with a tetrahydroquinoline-like system. Key structural features include a sulfamoyl linker bridging the oxazepine ring to a phenyl group, which is further substituted with an isobutyramide moiety. The compound’s stereoelectronic properties are influenced by the isobutyl and dimethyl groups at positions 5 and 3, respectively, as well as the keto group at position 3. Its synthesis and structural elucidation likely employ crystallographic tools such as SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule analysis due to their robustness in handling high-resolution data .
Properties
IUPAC Name |
N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-16(2)14-28-21-13-19(9-12-22(21)33-15-25(5,6)24(28)30)27-34(31,32)20-10-7-18(8-11-20)26-23(29)17(3)4/h7-13,16-17,27H,14-15H2,1-6H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYCXCRHHBVVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound belonging to the class of sulfamoyl derivatives. Its unique structure incorporates a tetrahydrobenzo[b][1,4]oxazepin moiety and is characterized by various functional groups that suggest potential interactions with biological targets. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 394.5 g/mol. The structure includes an isobutyl substituent and a sulfonamide linkage that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.5 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Research on benzoxazepine derivatives has demonstrated limited antimicrobial activity against certain bacterial pathogens. For instance, studies have shown that specific derivatives exhibit significant effects on microbial growth, indicating potential applications in treating bacterial infections. The effectiveness varies depending on the specific structure of the derivative used .
Anticancer Activity
The compound has shown promising anticancer properties in various studies. It has been evaluated against several solid tumor cell lines, revealing cytotoxic effects that depend on the type of cancer cell line tested. Notably, these compounds can influence the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and inflammation .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this class of compounds:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to strong cytotoxicity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been linked to its ability to modulate inflammatory pathways. Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the sulfonamide group enhances its binding affinity to target proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound’s benzo[b][1,4]oxazepine scaffold is analogous to bioactive molecules like rapamycin derivatives, where the oxazepine ring contributes to target binding. Comparative NMR studies of similar compounds (e.g., rapamycin analogs) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are highly sensitive to substituent changes, while other regions remain conserved . For example:
The target compound’s sulfamoyl-phenyl group in region B introduces distinct aromatic proton signals (δ 7.2–7.5 ppm), contrasting with the olefinic protons (δ 5.8–6.2 ppm) in rapamycin. This substitution likely alters binding affinity and solubility .
Computational Comparison Strategies
Graph-based structure comparison methods () are critical for evaluating similarities between this compound and analogs. Unlike bit-vector or fingerprint methods, graph theory captures the oxazepine core’s connectivity and stereochemistry, enabling precise identification of pharmacophoric features. However, computational challenges arise due to the NP-hard complexity of graph isomorphism, especially for large molecules .
Lumping Strategy and Property Predictions
The lumping strategy () groups compounds with similar scaffolds (e.g., benzo-fused heterocycles) to predict shared properties. For instance, the target compound might be lumped with other sulfonamide-containing oxazepines, reducing reaction networks in metabolic modeling. However, this approach risks overlooking nuances in regioselective reactivity caused by its isobutyl and dimethyl groups .
Research Findings
Substituent-Driven NMR Shifts: The sulfamoyl-phenyl group in the target compound induces unique aromatic proton signals, distinguishing it from analogs with non-aromatic region B substituents .
Graph-Based Superiority : Graph comparison methods outperform bit-vector techniques in identifying conserved oxazepine core interactions, despite higher computational costs .
Lumping Limitations : While lumping simplifies predictive models, it may underestimate the steric effects of the target compound’s isobutyl groups on binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
